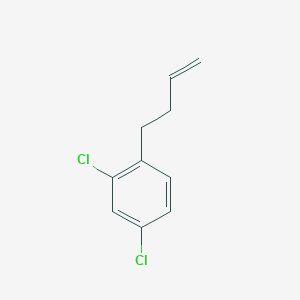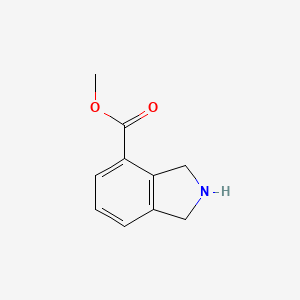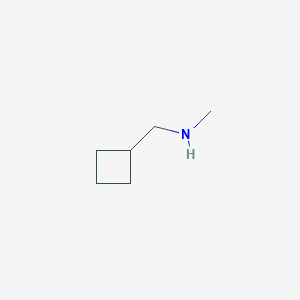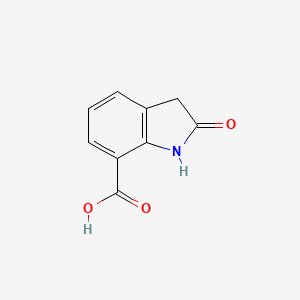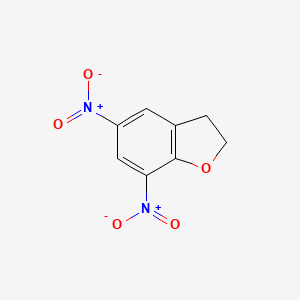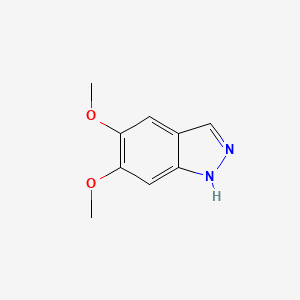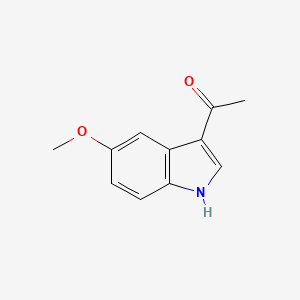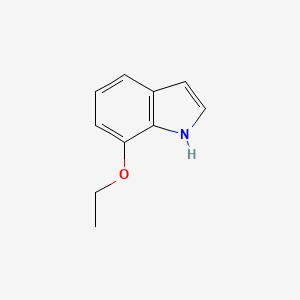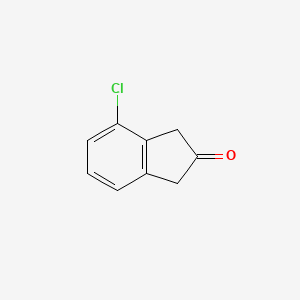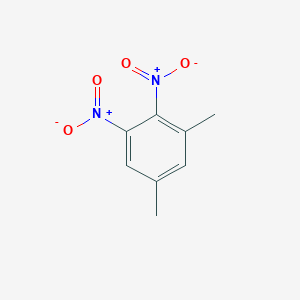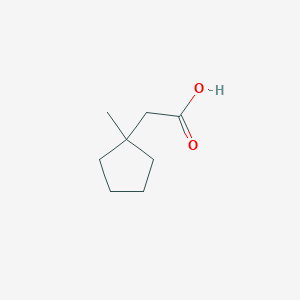
2-(1-Methylcyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Methylcyclopentyl)acetic acid” is a chemical compound with the CAS Number: 933-47-1 . It has a molecular weight of 142.2 and its IUPAC name is (1-methylcyclopentyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(1-Methylcyclopentyl)acetic acid” is 1S/C8H14O2/c1-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
1. Diuretic and Uricosuric Properties
Research has shown that certain bicyclic compounds, such as (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, possess both saluretic and uricosuric properties. These properties are enhanced with the presence of a second 2-alkyl substituent, especially methyl, indicating potential uses in fluid retention and gout treatment (Woltersdorf et al., 1977).
2. Transition Metal Complexes
A study on the synthesis of 1,4,8-tri-N-methyl-1,4,8,11-tetraazacyclotetradecane-11-acetic acid and its iron(III) complex showed unique properties different from its unmethylated analogue. This indicates potential applications in studying redox reactions and in developing metal-based drugs (Berry et al., 2005).
3. Synthesis of Bicyclic Structures
Research focused on the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids revealed their use in creating bicyclic structures. These compounds show various biological activities, suggesting applications in pharmaceuticals (Salionov, 2015).
4. Coordination Chemistry
Investigations into coordination compounds using acetic acid derivatives have led to insights into their complexing properties, particularly with copper and lanthanides, which have significant medical applications (Lukeš et al., 2001).
5. Ion Diffusivity in Ionic Liquids
Studies on 1-Ethyl-3-methyl-imidazolium acetate have revealed that spontaneous reactions can increase ion diffusivity, which has implications for the stability and application of ionic liquids in various industrial processes (Filippov et al., 2019).
Propiedades
IUPAC Name |
2-(1-methylcyclopentyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(6-7(9)10)4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAIBYWBFMHHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602156 |
Source


|
| Record name | (1-Methylcyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933-47-1 |
Source


|
| Record name | (1-Methylcyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylcyclopentyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



